Brain natriuretic peptide (BNP) belongs to a family of natriuretic peptides that includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). [, , ] These peptides have diuretic, natriuretic, and vasodepressor activity and contribute to pressure and volume homeostasis in adults. [, ] While primarily produced in the ventricles of the heart, BNP is also synthesized in the brain, hence its name. [, ] BNP acts as a cardiac hormone and local regulator. []
In scientific research, BNP serves as a sensitive biochemical marker for various cardiovascular conditions, particularly heart failure. [, , ] It is used to assess cardiac function, diagnose heart failure, predict prognosis, and monitor treatment effectiveness. [, , , , , , , ]
Mechanism of Action
BNP primarily exerts its effects through binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). [, ] This binding activates GC-A, leading to increased intracellular cyclic guanosine monophosphate (cGMP) production. [, ] Elevated cGMP levels induce various physiological effects, including:
Vasodilation: BNP promotes relaxation of vascular smooth muscle, reducing blood pressure and improving blood flow. [, ]
Natriuresis and diuresis: BNP enhances sodium and water excretion by the kidneys, reducing fluid overload. [, ]
Inhibition of the renin-angiotensin-aldosterone system: BNP suppresses this system, further contributing to blood pressure reduction and decreased cardiac workload. []
BNP also binds to the clearance receptor (NPR-C), which plays a role in clearing natriuretic peptides from circulation. []
Applications
Diagnosis of Heart Failure: BNP is a sensitive and specific marker for heart failure, with elevated levels strongly correlating with the presence and severity of the condition. [, , , , , , , , ]
Prognostic Indicator: BNP levels predict mortality and adverse outcomes in patients with heart failure and other cardiovascular diseases. [, , ]
Assessment of Cardiac Function: BNP reflects cardiac workload and dysfunction, serving as a valuable tool to assess the severity of cardiac impairment. [, , , ]
Monitoring Treatment Effectiveness: BNP levels are utilized to monitor the response to various therapeutic interventions in heart failure patients. [, , , , , ]
Research Tool: BNP is used to investigate the pathogenesis of cardiovascular diseases and explore novel therapeutic targets. [, , , , , , , , , , ]
Real-world examples:
In twin-twin transfusion syndrome, elevated BNP levels in the recipient twin indicate cardiac dysfunction. []
Measuring BNP helps distinguish between acute pulmonary thromboembolism and congestive heart failure in patients experiencing dyspnea. []
Elevated BNP levels in patients with aortic stenosis are associated with the onset of symptoms and disease severity. []
Future Directions
Developing novel therapeutic strategies: Investigating the therapeutic potential of modulating the natriuretic peptide system, such as through the use of neprilysin inhibitors (which prevent BNP degradation) or synthetic BNP analogs. []
Further elucidating the role of BNP in non-cardiac conditions: Exploring the potential involvement of BNP in conditions like respiratory diseases, acute brain injury, and skeletal growth abnormalities. [, , ]
Refining diagnostic and prognostic applications: Investigating the use of BNP in combination with other biomarkers to enhance the accuracy of diagnosis and prognosis prediction in various cardiovascular conditions. []
Related Compounds
Atrial Natriuretic Peptide (ANP)
Compound Description: Atrial Natriuretic Peptide (ANP) is a cardiac hormone primarily produced by the heart's atria. Similar to BNP, it exhibits diuretic, natriuretic, and vasodilatory effects, playing a crucial role in regulating blood pressure and fluid volume []. ANP exerts its actions by binding to specific receptors, primarily Natriuretic Peptide Receptor A (NPR-A) [].
Relevance: ANP shares significant structural similarities with BNP and exhibits comparable biological activities []. Both are released in response to cardiac stress and contribute to maintaining cardiovascular homeostasis []. Research often investigates ANP and BNP together to understand their combined roles in health and disease, particularly in heart failure. [, , , ]
C-Type Natriuretic Peptide (CNP)
Compound Description: C-Type Natriuretic Peptide (CNP) is another member of the natriuretic peptide family, found in various tissues, including the heart and vascular endothelium [, ]. Unlike ANP and BNP, CNP's primary action is vasodilation, and it plays a role in regulating vascular tone and remodeling [, ]. CNP exerts its effects primarily through Natriuretic Peptide Receptor B (NPR-B) [].
Relevance: Although CNP shares structural similarities with BNP, their primary biological activities and target receptors differ []. Research often includes CNP alongside ANP and BNP to understand the interplay within the natriuretic peptide system, particularly in cardiovascular regulation [, , ].
Compound Description: N-Terminal pro-Brain Natriuretic Peptide (NT-proBNP) is an inactive prohormone cleaved from proBNP, the precursor of BNP [, ]. While lacking the direct biological activity of BNP, NT-proBNP serves as a valuable biomarker in clinical settings due to its stability and longer half-life compared to BNP [, ].
Relevance: NT-proBNP's clinical utility stems from its close relationship with BNP. Elevated levels of NT-proBNP often correlate with the severity of heart failure and can be used for diagnosis, risk stratification, and monitoring treatment response [, , , ].
Adrenomedullin
Compound Description: Adrenomedullin is a vasodilatory peptide hormone that shares some functional similarities with the natriuretic peptides [, ]. It is involved in regulating blood pressure, fluid balance, and may contribute to counteracting cardiac hypertrophy [, ].
Relevance: Although structurally distinct from BNP, adrenomedullin's involvement in cardiovascular regulation often leads to its investigation alongside BNP, especially in conditions like heart failure and hypertension [, , ].
Endothelin-1
Compound Description: Endothelin-1 is a potent vasoconstrictor peptide that opposes the vasodilatory actions of natriuretic peptides [, ]. It is involved in various physiological processes, but its overproduction can contribute to cardiovascular diseases like hypertension and heart failure [, ].
Relevance: While functionally antagonistic to BNP, Endothelin-1 is often studied in conjunction with BNP, particularly in research exploring the balance between vasoconstricting and vasodilating factors in cardiovascular health and disease [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
Argipressin is a peptide hormone with vasoconstrictive and antidiuretic activities that binds to the vascular arginine vasopressin receptor, V1, with Kd values of 1.31 and 1.44 nM in A7r5 rat aortic smooth muscle cells and neonatal rat cardiomyocytes, respectively. It also stimulates the intracellular release of calcium in A7r5 cells (EC50 = 5 nM). In rat models, argipressin induces hypertension and tachycardia when injected into the lateral septal nuclei at a dose of 100-400 ng and increases heart rate and mean arterial pressure (MAP) when injected into the medial amygdaloid body at a dose of 150-600 ng.
Thymalfasin is a polypeptide. Thymalfasin is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04) A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. Thymalfasin is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Icatibant is a medication for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency. It is ineffective for angioedema triggered by medication of the ACE inhibitor class.
The biological activity of Icatibant
Icatibant is a peptidomimetic composed of 10 amino acids that act as a selective and specific antagonist of the bradykinin B2 receptors.
Bradykinin is a peptide-based hormonal compound created locally to tissues and often due to trauma. It improves the permeability of vessels and dilates blood vessels. It triggers smooth muscle cells to contract. Bradykinin plays a significant role in the process of regulating pain. Bradykinin that is overextended causes the usual signs of inflammation, including redness, swelling, and discomfort. The activation of bradykininB2 receptors causes these symptoms.
Icatibant is a synthesized peptide antagonist to the B2 receptor of bradykinin that has IC50 and Ki levels that are 1.07 and 0.798 in nM, respectively, in the guinea pig ileal cell membranes. It reduces the bradykinin-induced contractions of isolated guinea-pig ileum and the pulmonary arteries as in the rat uterus (IC50s equal 11 5.4 and 4.9 in nM and 4.9 nM, respectively). In vivo, Icatibant blocks the bronchoconstriction caused by bradykinin in the guinea pig model (ID50s equal 13.4 as well as 31.8 pmol/kg i.v. for the pulmonary resistance and dynamic lung compliance for dynamic lung compliance and pulmonary resistance, respectively). Icatibant (30 ug, i.v.) also decreases the permeability of blood vessels in the footpad and the intestine in animal models of hereditary angioedema. Formulations containing icatibant have been utilized to treat angioedema caused by hereditary factors.
The uses of Icatibant
Icatibant functions as a bradykinin inhibitor, inhibiting the connection of native bradykinin, the receptor for bradykinin B2.
Pharmacological effects of Icatibant
Icatibant Acetate can be described as the salt version of icatibant that is an antagonist to the bradykinin B2 receptor (B2R) and can be utilized for treatments for hereditary angioedema (HAE). After administration, Icatibant targets and binds to the B2R, which prevents bradykinin from binding to B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This could also reduce or lessen pulmonary edema caused by HAE and may help reduce blood oxygen levels.
Pramlintide is a non-amyloidogenic analog of the antidiabetic peptide hormone amylin that contains proline residues substituted at positions 25, 28, and 29.1 It stimulates cAMP production in HEK293 cells expressing human amylin receptor 1a (AMY1a), AMY2a, and AMY3a (EC50s = 0.35, 22.9, and 0.89 nM, respectively). Pramlintide inhibits human islet amyloid polypeptide fibrilization in a concentration-dependent manner. In vivo, pramlintide (200 pg/kg) reduces brain levels of amyloid-β (1-40) (Aβ40;) and increases spontaneous alternation in the Y-maze in the Tg2576 transgenic mouse model of Alzheimer's disease.